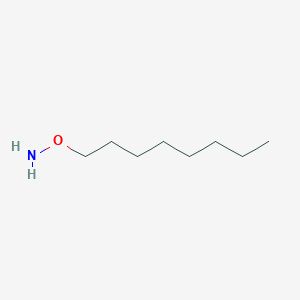

O-octylhydroxylamine

Description

According to IUPAC nomenclature rules, O-substituted hydroxylamines are named by prefixing the alkyl group to "hydroxylamine" . This compound is typically encountered as its hydrochloride salt (O-octylhydroxylamine hydrochloride), which is marketed by Sigma-Aldrich as a rare chemical for early-stage research . Limited analytical data are available for this compound, and its commercial documentation explicitly disclaims purity guarantees, highlighting the need for researchers to independently verify its properties .

O-Octylhydroxylamine’s applications are inferred from its structural analogs. Like other O-alkylhydroxylamines, it may serve as a precursor in organic synthesis, particularly in radical reactions or as a protecting group for carbonyl compounds.

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

O-octylhydroxylamine |

InChI |

InChI=1S/C8H19NO/c1-2-3-4-5-6-7-8-10-9/h2-9H2,1H3 |

InChI Key |

CWSPDCWDVKKCMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-octylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with octyl halides under basic conditions. For example, the reaction with octyl bromide in the presence of a base such as sodium hydroxide can yield O-octylhydroxylamine .

Industrial Production Methods

Industrial production of O-octylhydroxylamine typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-octylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oximes or nitrones.

Reduction: It can be reduced to primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Oximes and nitrones.

Reduction: Primary amines.

Substitution: Various substituted hydroxylamines depending on the reagents used.

Scientific Research Applications

O-octylhydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.

Biology: It has been studied for its potential role in inhibiting enzymes such as diamine oxidase.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modify biological molecules.

Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of O-octylhydroxylamine involves its ability to act as a nucleophile. It can donate an electron pair to electrophilic centers in other molecules, facilitating various chemical reactions. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites, thereby preventing the enzymes from catalyzing their normal reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Nomenclature

Key structural analogs of O-octylhydroxylamine include:

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| O-Methylhydroxylamine | CH3ONH2 | 67-62-9 | 47.06 | Methyl (-CH3) |

| O-Ethylhydroxylamine hydrochloride | C2H7NO·HCl | Not explicitly listed | ~95.5 (estimated) | Ethyl (-C2H5) |

| O-Cyclopropylmethylhydroxylamine | C4H9NO | 75647-90-4 | 87.12 | Cyclopropylmethyl |

| O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride | C5H16ClNOSi | 153502-27-3 | 193.73 | Trimethylsilylethyl |

| N-Phenylhydroxylamine | C6H7NO | 100-62-9 | 109.13 | Phenyl (-C6H5) |

Notes:

- N-Substituted analogs (e.g., N-phenylhydroxylamine) differ in substitution position, leading to distinct reactivity .

- Acyl derivatives (e.g., hydroxamic acids like N-hydroxyacetamide) are named as O-acylhydroxylamines and exhibit different chemical behavior .

Physicochemical Properties

- Molecular Weight and Solubility : O-Octylhydroxylamine’s molecular weight (~159.26 g/mol, estimated) is significantly higher than O-methyl (47.06 g/mol) or O-ethyl analogs due to its long alkyl chain. The octyl group enhances lipophilicity, likely reducing water solubility compared to smaller analogs .

- Stability : O-Alkylhydroxylamines are generally sensitive to oxidation and hydrolysis. Longer alkyl chains (e.g., octyl) may confer greater stability in organic solvents but could complicate purification .

Biological Activity

O-Octylhydroxylamine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of O-octylhydroxylamine, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

O-Octylhydroxylamine, with the chemical formula C₈H₁₉NO, is an alkyl hydroxylamine derivative. Its structure consists of an octyl group attached to a hydroxylamine functional group, which is known for its reactivity and ability to form various derivatives. This compound is often synthesized through the reaction of octylamine with hydroxylamine hydrochloride.

Antimicrobial Activity

Research has shown that O-octylhydroxylamine exhibits notable antimicrobial properties against a range of bacterial and fungal strains. A study conducted by Feng et al. (2017) evaluated various O-alkyl derivatives, including O-octylhydroxylamine, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that O-octylhydroxylamine displayed significant inhibitory effects on these microorganisms.

Table 1: Antimicrobial Activity of O-Octylhydroxylamine

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 12 | 75 µg/mL |

| Candida albicans | 10 | 100 µg/mL |

These findings suggest that O-octylhydroxylamine could be a potential candidate for developing new antimicrobial agents.

The biological activity of O-octylhydroxylamine can be attributed to several mechanisms:

- Oxidative Stress Induction : Hydroxylamines are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells, ultimately resulting in cell death.

- Membrane Disruption : The hydrophobic nature of the octyl group may facilitate the incorporation of O-octylhydroxylamine into microbial membranes, disrupting their integrity and function.

- Enzyme Inhibition : Hydroxylamines can act as inhibitors of various enzymes involved in cellular metabolism, further contributing to their antimicrobial effects.

Case Studies

- In Vivo Studies on Antimicrobial Efficacy : A study demonstrated the efficacy of O-octylhydroxylamine in treating infections caused by E. coli in murine models. The treatment group showed a significant reduction in bacterial load compared to controls, indicating its potential as an effective therapeutic agent.

- Synergistic Effects with Antibiotics : Research has also explored the synergistic effects of O-octylhydroxylamine when combined with conventional antibiotics. Results indicated that co-administration enhanced the overall antimicrobial activity, suggesting a possible role in overcoming antibiotic resistance.

Safety and Toxicology

While the biological activity of O-octylhydroxylamine is promising, safety assessments are crucial. Preliminary studies indicate that it has low toxicity levels in mammalian cells at therapeutic concentrations. However, further toxicological evaluations are necessary to establish safe dosage guidelines for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.